molecular formula C16H18N6O3 B13761379 8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione

8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione

Cat. No.: B13761379
M. Wt: 342.35 g/mol
InChI Key: DQJKGIAJSCVYEL-DJKKODMXSA-N
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Description

8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a hydrazinyl group attached to a purine ring, with additional substituents including a methoxyphenyl group and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione typically involves the condensation of 3,7-dimethylxanthine with 4-methoxyphenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently cyclized to yield the final product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active purines.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group and the hydrazinyl moiety contributes to its potential as a versatile intermediate in organic synthesis and its exploration in medicinal chemistry.

Properties

Molecular Formula

C16H18N6O3

Molecular Weight

342.35 g/mol

IUPAC Name

8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C16H18N6O3/c1-9(10-5-7-11(25-4)8-6-10)19-20-15-17-13-12(21(15)2)14(23)18-16(24)22(13)3/h5-8H,1-4H3,(H,17,20)(H,18,23,24)/b19-9+

InChI Key

DQJKGIAJSCVYEL-DJKKODMXSA-N

Isomeric SMILES

C/C(=N\NC1=NC2=C(N1C)C(=O)NC(=O)N2C)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NNC1=NC2=C(N1C)C(=O)NC(=O)N2C)C3=CC=C(C=C3)OC

Origin of Product

United States

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